molecular formula C16H20N4O2 B7345706 (2S,3R)-2-ethyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]oxolane-3-carboxamide

(2S,3R)-2-ethyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]oxolane-3-carboxamide

Cat. No. B7345706
M. Wt: 300.36 g/mol
InChI Key: PSOBHWBBPGSPGT-CABCVRRESA-N
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Description

(2S,3R)-2-ethyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]oxolane-3-carboxamide, also known as ETAC, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The precise mechanism of action of (2S,3R)-2-ethyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]oxolane-3-carboxamide is not fully understood, but it is believed to involve inhibition of fungal enzymes involved in cell wall synthesis. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its antifungal and anti-inflammatory properties, this compound has been found to have antioxidant activity and to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One advantage of (2S,3R)-2-ethyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]oxolane-3-carboxamide is that it has been shown to have low toxicity in animal studies, making it a potentially safe candidate for further research. However, further studies are needed to determine the optimal dosage and administration route for this compound, as well as its potential side effects.

Future Directions

There are several potential future directions for research on (2S,3R)-2-ethyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]oxolane-3-carboxamide. One area of interest is the development of novel antifungal therapies based on this compound and related compounds. In addition, further studies are needed to determine the potential therapeutic applications of this compound in the treatment of inflammatory diseases and cancer. Finally, research is needed to optimize the synthesis and purification of this compound to facilitate its use in further studies.

Synthesis Methods

The synthesis of (2S,3R)-2-ethyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]oxolane-3-carboxamide has been described in several scientific publications. One method involves reacting 2-ethyl-3-hydroxy-4,5-dimethylpyridine with 3-(1,2,4-triazol-1-ylmethyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with oxalyl chloride and the corresponding amide is obtained after purification.

Scientific Research Applications

(2S,3R)-2-ethyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]oxolane-3-carboxamide has been studied for its potential as an antifungal agent, as it has been shown to inhibit the growth of several species of fungi. In addition, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

(2S,3R)-2-ethyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-2-15-14(6-7-22-15)16(21)19-13-5-3-4-12(8-13)9-20-11-17-10-18-20/h3-5,8,10-11,14-15H,2,6-7,9H2,1H3,(H,19,21)/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOBHWBBPGSPGT-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(CCO1)C(=O)NC2=CC=CC(=C2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@@H](CCO1)C(=O)NC2=CC=CC(=C2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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